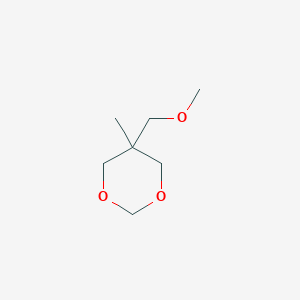

5-(Methoxymethyl)-5-methyl-1,3-dioxane

Description

5-(Methoxymethyl)-5-methyl-1,3-dioxane is a substituted 1,3-dioxane derivative featuring a methoxymethyl (-CH2OCH3) and a methyl (-CH3) group at the 5-position of the six-membered dioxane ring. Substituted 1,3-dioxanes are widely studied for their conformational behavior, reactivity, and applications in pharmaceuticals, agrochemicals, and fragrances .

The 1,3-dioxane ring adopts a chair-like conformation, with substituents at the 5-position influencing the equilibrium between axial and equatorial orientations. For 5-alkyl-1,3-dioxanes, the equatorial conformer is slightly favored due to reduced steric strain, with free energy differences (ΔG°) as low as 0.83 kcal/mol for methyl substituents . The methoxymethyl group, being bulkier and more polar than a simple methyl group, may alter this equilibrium and enhance solubility in polar solvents.

Properties

CAS No. |

62529-15-1 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

5-(methoxymethyl)-5-methyl-1,3-dioxane |

InChI |

InChI=1S/C7H14O3/c1-7(3-8-2)4-9-6-10-5-7/h3-6H2,1-2H3 |

InChI Key |

UITLVGZQMHVYQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCOC1)COC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Comparisons

Key Observations :

Environmental and Regulatory Considerations

Key Risks :

- Karanal’s regulatory restrictions highlight the importance of substituent choice in minimizing ecological harm.

- Methoxymethyl groups may reduce bioaccumulation compared to lipophilic alkyl chains.

Q & A

Q. Q1. What are the standard synthetic routes for 5-(Methoxymethyl)-5-methyl-1,3-dioxane, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via acid-catalyzed acetalization. A common method involves reacting a carbonyl precursor (e.g., a ketone or aldehyde) with 1,3-propanediol in the presence of a Brønsted acid (e.g., toluenesulfonic acid) under reflux with a Dean-Stark apparatus to remove water . Yield optimization requires strict control of stoichiometry, solvent choice (e.g., toluene for azeotropic water removal), and catalyst loading. Impurities often arise from incomplete cyclization or side reactions, necessitating chromatographic purification .

Q. Q2. How can spectroscopic methods (NMR, IR, X-ray) resolve structural ambiguities in 1,3-dioxane derivatives?

A2.

- NMR : and NMR identify substituent positions via coupling patterns (e.g., axial/equatorial protons in the dioxane ring) and methoxymethyl group splitting .

- IR : Stretching frequencies for C-O-C (1,3-dioxane ring, ~1100 cm) and methoxy groups (~2850 cm) confirm functional groups .

- X-ray crystallography : Resolves absolute configuration and ring puckering. For example, crystallographic data for 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid revealed chair conformations with equatorial substituents .

Q. Q3. What safety protocols are critical when handling 1,3-dioxanes in the lab?

A3.

- PPE : Gloves resistant to organic solvents (e.g., nitrile), lab coats, and eye protection. Respiratory protection is required if vapor exposure exceeds limits .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Segregate halogenated or toxic byproducts for professional hazardous waste treatment .

Advanced Questions

Q. Q4. How do steric and electronic factors influence the stereochemical outcomes of 1,3-dioxane derivatives?

A4. Substituents on the dioxane ring induce steric strain and electronic repulsion. For example, bulky groups (e.g., phenyl, methoxymethyl) favor equatorial positions to minimize 1,3-diaxial interactions. The "repulsive gauche effect" between heteroatoms (e.g., oxygen lone pairs) destabilizes axial conformers, as observed in 5-(tert-butylthio)-1,3-dioxanes . Computational modeling (DFT) can predict preferred conformers by analyzing torsional strain and electrostatic potentials .

Q. Q5. What analytical challenges arise in quantifying isomer ratios for 1,3-dioxanes, and how are they resolved?

A5. Isomeric mixtures (e.g., axial vs. equatorial substituents) complicate purity assessments. Techniques include:

Q. Q6. How do regulatory restrictions (e.g., REACH) impact research on 1,3-dioxane derivatives?

A6. Certain 1,3-dioxanes (e.g., karanal group derivatives) are restricted under REACH Annex XIV due to very persistent and bioaccumulative (vPvB) properties . Researchers must:

Q. Q7. What emerging applications exist for 1,3-dioxanes in materials science and medicinal chemistry?

A7.

- Polymer synthesis : 5-Acetyl-1,3-dioxanes act as crosslinkers in biodegradable polymers .

- Drug development : Thiadiazole-fused dioxanes exhibit cytotoxic activity against cancer cell lines, likely via kinase inhibition or DNA intercalation .

- Catalysis : Chiral dioxanes serve as ligands in asymmetric hydrogenation .

Q. Q8. How can computational tools (e.g., DFT, molecular docking) guide the design of novel 1,3-dioxane derivatives?

A8.

- DFT calculations : Predict reaction pathways (e.g., transition states in acetalization) and optimize catalyst-substrate interactions .

- Molecular docking : Screens dioxane derivatives against protein targets (e.g., enzymes) to prioritize candidates for synthesis .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction Analysis

Q. Q9. How should researchers address conflicting data on the stability of 1,3-dioxane derivatives under acidic conditions?

A9. Discrepancies arise from varying experimental setups:

- Catalyst choice : Strong acids (HSO) hydrolyze dioxanes faster than mild acids (TsOH) .

- Solvent effects : Aqueous vs. anhydrous conditions drastically alter hydrolysis rates.

- Mitigation : Conduct stability studies under standardized conditions (pH, temperature) and use protecting groups (e.g., silyl ethers) for acid-sensitive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.